molecular formula C31H28N2O B11037716 (5,5'-dimethyl-6,6'-diphenyl-3,6-dihydro-2,3'-bipyridin-1(2H)-yl)(phenyl)methanone

(5,5'-dimethyl-6,6'-diphenyl-3,6-dihydro-2,3'-bipyridin-1(2H)-yl)(phenyl)methanone

Cat. No.: B11037716
M. Wt: 444.6 g/mol
InChI Key: YMTDDDYWBVGJMJ-UHFFFAOYSA-N
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Description

5-METHYL-2-(5-METHYL-6-PHENYL-3-PYRIDYL)-6-PHENYL-3,6-DIHYDRO-1(2H)-PYRIDINYLMETHANONE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-2-(5-METHYL-6-PHENYL-3-PYRIDYL)-6-PHENYL-3,6-DIHYDRO-1(2H)-PYRIDINYLMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyridyl and phenyl intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include organometallic catalysts, such as palladium or nickel complexes, which facilitate the coupling reactions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of reagents and minimizing waste to enhance the overall efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-2-(5-METHYL-6-PHENYL-3-PYRIDYL)-6-PHENYL-3,6-DIHYDRO-1(2H)-PYRIDINYLMETHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need a hydrogen source and a suitable catalyst. Substitution reactions usually involve the use of electrophiles and a solvent that can stabilize the reaction intermediates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines

Scientific Research Applications

5-METHYL-2-(5-METHYL-6-PHENYL-3-PYRIDYL)-6-PHENYL-3,6-DIHYDRO-1(2H)-PYRIDINYLMETHANONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules make it a valuable tool for probing biochemical pathways and understanding cellular processes.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-METHYL-2-(5-METHYL-6-PHENYL-3-PYRIDYL)-6-PHENYL-3,6-DIHYDRO-1(2H)-PYRIDINYLMETHANONE exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing cellular damage and inflammation. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-METHYL-2-(5-METHYL-6-PHENYL-3-PYRIDYL)-6-PHENYL-3,6-DIHYDRO-1(2H)-PYRIDINYLMETHANONE apart from similar compounds is its complex structure, which includes multiple aromatic rings and pyridyl groups. This complexity allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C31H28N2O

Molecular Weight

444.6 g/mol

IUPAC Name

[5-methyl-2-(5-methyl-6-phenylpyridin-3-yl)-6-phenyl-3,6-dihydro-2H-pyridin-1-yl]-phenylmethanone

InChI

InChI=1S/C31H28N2O/c1-22-18-19-28(27-20-23(2)29(32-21-27)24-12-6-3-7-13-24)33(30(22)25-14-8-4-9-15-25)31(34)26-16-10-5-11-17-26/h3-18,20-21,28,30H,19H2,1-2H3

InChI Key

YMTDDDYWBVGJMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(N(C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CN=C(C(=C4)C)C5=CC=CC=C5

Origin of Product

United States

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